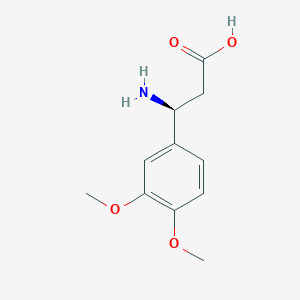

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

Description

BenchChem offers high-quality (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCXSFRGPCUBPW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349996 | |

| Record name | (s)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696641-73-3 | |

| Record name | (s)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enantioselective Synthesis of (S)-3-Amino-3-(3,4-dimethoxyphenyl)-propionic Acid: A Technical Guide for Drug Development Professionals

Abstract

(S)-3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid is a chiral β-amino acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its stereospecific presentation is often crucial for biological activity and efficacy. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining the enantiomerically pure (S)-enantiomer. The guide is structured to provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, empowering researchers and drug development professionals to make informed decisions in their synthetic campaigns. We will explore classical chemical synthesis followed by chiral resolution, as well as modern biocatalytic approaches that offer greener and more efficient alternatives.

Introduction: The Significance of Chiral β-Amino Acids

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon. This seemingly subtle difference in structure imparts unique conformational properties, making them valuable components in the design of peptidomimetics, foldamers, and other bioactive molecules. The incorporation of β-amino acids can enhance proteolytic stability and induce specific secondary structures in peptides. The enantiomeric purity of these building blocks is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

(S)-3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid, with its substituted phenyl ring, is a precursor to a range of compounds with potential therapeutic applications. The dimethoxy-phenyl moiety is a common feature in many biologically active natural products and synthetic drugs. This guide will focus on practical and scalable methods for the synthesis of the (S)-enantiomer of this important molecule.

Strategic Approaches to the Synthesis of (S)-3-Amino-3-(3,4-dimethoxyphenyl)-propionic Acid

The synthesis of a single enantiomer of a chiral molecule can be approached in several ways. In this guide, we will detail three distinct and industrially relevant strategies:

-

Strategy 1: Chemical Synthesis of the Racemate followed by Classical Chiral Resolution. This is a robust and well-established approach that involves the non-stereoselective synthesis of the racemic amino acid, followed by separation of the enantiomers using a chiral resolving agent.

-

Strategy 2: Enzymatic Kinetic Resolution of a Racemic Precursor. This method utilizes the high stereoselectivity of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

-

Strategy 3: Asymmetric Biocatalysis. This is a more direct approach where a prochiral starting material is converted directly into the desired single enantiomer using a stereoselective enzyme.

The choice of strategy will depend on various factors, including the desired scale of the synthesis, cost of reagents and catalysts, and the available expertise and equipment.

Strategy 1: Chemical Synthesis and Classical Resolution

This strategy is a two-part process. First, the racemic 3-amino-3-(3,4-dimethoxyphenyl)-propionic acid is synthesized. Then, the enantiomers are separated.

Synthesis of Racemic 3-Amino-3-(3,4-dimethoxyphenyl)-propionic Acid via Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl synthesis is a classic method for the preparation of α,β-unsaturated azlactones from aromatic aldehydes and N-acylglycines.[1][2] Subsequent reduction and hydrolysis of the azlactone yields the desired β-amino acid.

Reaction Pathway:

Caption: Classical chiral resolution via diastereomeric salt formation.

Experimental Protocol:

-

Dissolve the racemic 3-amino-3-(3,4-dimethoxyphenyl)-propionic acid (1.0 eq) in a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

-

In a separate flask, dissolve the chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 eq), in the same hot solvent.

-

Slowly add the solution of the resolving agent to the solution of the racemic amino acid with stirring.

-

Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration. The enantiomeric purity of the crystals can be checked at this stage by a suitable analytical method (e.g., chiral HPLC).

-

Recrystallize the diastereomeric salt from the same solvent system until a constant optical rotation is achieved, indicating high diastereomeric purity.

-

To liberate the free amino acid, dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH where the amino acid precipitates.

-

Collect the enantiomerically enriched (S)-3-amino-3-(3,4-dimethoxyphenyl)-propionic acid by filtration, wash with cold water, and dry under vacuum.

-

The resolving agent can be recovered from the filtrate for reuse.

Table 1: Comparison of Key Parameters for Chemical Synthesis and Resolution

| Parameter | Erlenmeyer-Plöchl Synthesis | Chiral Resolution |

| Starting Materials | Veratraldehyde, Hippuric Acid | Racemic Amino Acid, Chiral Resolving Agent |

| Key Transformation | Azlactone formation and reduction | Diastereomeric salt formation and separation |

| Typical Yield | 40-60% (overall for racemic product) | <50% for the desired enantiomer (theoretical max) |

| Enantiomeric Purity | N/A (produces racemate) | >98% ee achievable with multiple recrystallizations |

| Key Considerations | Use of acetic anhydride, hydrogenation step | Choice of resolving agent and solvent, multiple crystallization steps |

Strategy 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers. [3][4]In this approach, a racemic precursor, such as an ester or amide of the amino acid, is subjected to enzymatic hydrolysis. The enzyme will preferentially hydrolyze one enantiomer, leaving the other unreacted.

Workflow for Enzymatic Kinetic Resolution:

Caption: Lipase-catalyzed kinetic resolution of a racemic β-amino ester.

Experimental Protocol:

Step 1: Synthesis of the Racemic Methyl Ester of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic Acid

-

Suspend the racemic amino acid (1.0 eq) in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

-

The product can be purified by recrystallization.

Step 2: Lipase-Catalyzed Enantioselective Hydrolysis

-

Dissolve the racemic methyl ester hydrochloride in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Add a lipase, for example, immobilized Candida antarctica lipase B (CALB), to the solution.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC) until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme for reuse.

-

Acidify the reaction mixture to pH 2-3 with HCl and extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6-7) to precipitate the (S)-amino acid.

-

Collect the (S)-amino acid by filtration, wash with cold water, and dry.

Table 2: Key Parameters for Enzymatic Kinetic Resolution

| Parameter | Value |

| Enzyme | Lipase (e.g., Candida antarctica Lipase B) |

| Substrate | Racemic methyl or ethyl ester of the β-amino acid |

| Reaction Medium | Aqueous buffer or biphasic system |

| Typical Temperature | 30-50 °C |

| Typical pH | 7-8 |

| Theoretical Max. Yield | 50% for the desired enantiomer |

| Enantiomeric Purity | Often >99% ee for the product and unreacted substrate |

| Advantages | Mild reaction conditions, high enantioselectivity, reusable catalyst |

Strategy 3: Asymmetric Biocatalysis with Transaminases

Asymmetric biocatalysis offers a more direct and atom-economical route to the desired enantiomer. [5][6]ω-Transaminases (ω-TAs) are enzymes that can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine. For the synthesis of (S)-3-amino-3-(3,4-dimethoxyphenyl)-propionic acid, the corresponding β-keto acid would be the substrate.

Reaction Pathway:

Caption: Asymmetric synthesis using an ω-transaminase.

Experimental Protocol:

Step 1: Synthesis of 3-Oxo-3-(3,4-dimethoxyphenyl)-propionic acid

The β-keto acid can be prepared by various methods, for instance, by the hydrolysis of the corresponding β-keto ester, which can be synthesized via a Claisen condensation.

Step 2: ω-Transaminase-Catalyzed Asymmetric Amination

-

In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

-

Add the β-keto acid substrate, an amino donor in excess (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

-

Initiate the reaction by adding the (S)-selective ω-transaminase enzyme (as a whole-cell catalyst or a purified enzyme).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). The byproduct (e.g., acetone) can be removed to drive the equilibrium towards product formation.

-

Monitor the reaction progress by HPLC until the substrate is consumed.

-

Work-up the reaction by removing the enzyme (e.g., by centrifugation if using whole cells) and then acidifying the supernatant to precipitate the product.

-

Collect the (S)-amino acid by filtration, wash with cold water, and dry.

Table 3: Key Parameters for Asymmetric Biocatalysis

| Parameter | Value |

| Enzyme | (S)-selective ω-Transaminase |

| Substrate | 3-Oxo-3-(3,4-dimethoxyphenyl)-propionic acid |

| Amino Donor | Isopropylamine, Alanine, etc. |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Theoretical Max. Yield | Approaching 100% |

| Enantiomeric Purity | Typically >99% ee |

| Advantages | High atom economy, direct route to the enantiopure product, mild conditions |

Conclusion and Future Outlook

This technical guide has presented three distinct and viable strategies for the enantioselective synthesis of (S)-3-amino-3-(3,4-dimethoxyphenyl)-propionic acid. The classical approach of chemical synthesis followed by chiral resolution is a time-tested and reliable method, though it is limited by a theoretical maximum yield of 50% for the desired enantiomer. Enzymatic kinetic resolution offers a greener alternative with high enantioselectivity, but also shares the 50% yield limitation. The most modern and efficient approach is asymmetric biocatalysis using ω-transaminases, which can provide the desired enantiomer in high yield and enantiomeric purity in a single step.

The choice of the optimal synthetic route will depend on a careful evaluation of factors such as cost, scale, and available resources. As the demand for enantiomerically pure pharmaceutical intermediates continues to grow, it is anticipated that biocatalytic methods will become increasingly prevalent due to their efficiency, selectivity, and sustainability. Further advancements in enzyme engineering and process optimization will undoubtedly lead to even more powerful tools for the synthesis of chiral molecules like (S)-3-amino-3-(3,4-dimethoxyphenyl)-propionic acid.

References

- Wu, J., & Wang, X. (2011). Lipase-catalyzed kinetic resolution of amino acid esters. PubMed.

- Brady, D., et al. (2009). Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870.

- Wikipedia. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia.

- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Shin, J.-S., & Kim, B.-G. (2001). Asymmetric synthesis of enantiomerically pure β-aminocarboxylic acid.

- Liljeblad, A., & Kanerva, L. T. (2006). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

- Erlenmeyer-Plochl Azlactone Synthesis. Cambridge University Press.

- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactams enantiomers.

- Mathew, S., et al. (2022). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.

- Wang, Y., et al. (2023).

- Heck, T., et al. (2009). Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. PubMed.

- EP2352721B1 - Novel process for the preparation of amino acid derivatives.

- Wikipedia. (2023). Chiral resolution. Wikipedia.

- Sharma, P., et al. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects.

- Li, G., et al. (2021). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines.

- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- van der Westhuizen, J. H., et al. (2010).

- Wang, L., et al. (2016). A universal strategy for visual chiral recognition of α-amino acids with l-tartaric acid-capped gold nanoparticles as colorimetric probes. Analyst.

- Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Merck Index.

- Heck, T., et al. (2009). Kinetic Resolution of Aliphatic b-Amino Acid Amides by b-Aminopeptidases. ETH Zurich D-CHAB.

- Denavit, V., et al. (2024). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. PMC.

- Basak, A., et al. (2012). First Synthesis of 3-Methoxy-4-Aminopropiophenone.

- US4379941A - Resolution of racemic amino acids.

- Mukerjee, A. K., et al. (1980). Erlenmeyer-Plöchl azlactone synthesis.

- Meng, Q., et al. (2021). Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane.

- de Gonzalo, G., et al. (2018).

- ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy.

-

Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship.

Sources

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]

physicochemical properties of (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

An In-Depth Technical Guide to the Physicochemical Properties of (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

Executive Summary

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid derivative. Its structure, featuring a stereocenter and a substituted aromatic ring, makes it a valuable chiral building block in medicinal chemistry and drug discovery.[1] The dimethoxyphenyl moiety is a key feature in compounds designed to interact with biological systems, with potential applications in areas like neuropharmacology.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and development of novel therapeutic agents. This guide provides a comprehensive analysis of its core physicochemical attributes, offering both theoretical insights and detailed, field-proven experimental protocols for their characterization. The methodologies described are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

Molecular Identity and Structural Features

A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis.

Chemical Identifiers

The fundamental identity of the compound is established by its chemical formula, weight, and standardized nomenclature.[3]

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | [3] |

| Molecular Formula | C₁₁H₁₅NO₄ | [3] |

| Molecular Weight | 225.24 g/mol | [3] |

| CAS Number | Not explicitly assigned for the (S)-enantiomer. The racemic mixture is 34840-85-2. | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | [3] |

| InChIKey | FGCXSFRGPCUBPW-UHFFFAOYSA-N | [3] |

Structural Significance

The molecule's structure dictates its properties. It comprises three key functional regions:

-

A Carboxylic Acid Group (-COOH): An acidic center capable of donating a proton.

-

An Amino Group (-NH₂): A basic center capable of accepting a proton.

-

A 3,4-dimethoxyphenyl Group: A bulky, hydrophobic aromatic ring that influences solubility and provides a chromophore for UV detection.

-

A Chiral Center: The C3 carbon is a stereocenter, giving rise to (S) and (R) enantiomers. The specific (S)-configuration is critical for stereospecific interactions with biological targets.

The presence of both acidic and basic groups makes the molecule amphoteric, meaning its charge and solubility are highly dependent on pH.

Solid-State and Thermal Properties

The characterization of the solid form is critical for handling, purification, and formulation.

Melting Point Analysis

Expertise & Experience: The melting point is a primary indicator of purity. A sharp melting range typically signifies high purity, while a broad range suggests the presence of impurities. For a chiral amino acid, it can also indicate potential contamination with the other enantiomer or the racemic form. While the exact melting point for the (S)-enantiomer is not widely published, related structures provide valuable context. For instance, the isomeric alpha-amino acid, (S)-2-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, has a significantly higher melting point of 254-257 °C, which is characteristic of alpha-amino acids due to strong zwitterionic lattice forces.[4] The 2,3-dimethoxy isomer melts with decomposition around 197-201 °C.[1]

Trustworthiness: Differential Scanning Calorimetry (DSC) is the preferred method over a traditional melting point apparatus. DSC provides not only the onset of melting but also the enthalpy of fusion (ΔHfus) and can reveal thermal events like decomposition, polymorphism, or desolvation, offering a more complete and self-validating thermal profile.

Experimental Protocol: Melting Point Determination by DSC

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid into a non-hermetic aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature well above the expected melting point (e.g., 280 °C).

-

Data Analysis: Determine the onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion. Note any other thermal events.

Caption: Workflow for DSC analysis.

Solubility Profile

Expertise & Experience: As an amphoteric molecule, its solubility is lowest at its isoelectric point (pI) and increases significantly in acidic or basic conditions where it forms soluble cationic or anionic salts, respectively. The bulky, nonpolar dimethoxyphenyl group will limit its solubility in water at neutral pH but may allow for some solubility in polar organic solvents. Understanding this pH-dependent solubility is crucial for developing purification strategies (e.g., crystallization) and aqueous formulations.

Trustworthiness: The shake-flask method, when allowed to reach equilibrium (typically 24-48 hours), is the gold standard for determining thermodynamic solubility. Visual inspection alone is insufficient; the concentration of the dissolved compound in the supernatant must be quantified by a validated analytical method like HPLC-UV.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2 for stomach, pH 6.8 and 7.4 for intestine/blood) and select representative organic solvents (e.g., methanol, acetonitrile, dichloromethane).

-

Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each solvent system. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to allow equilibrium to be reached.

-

Sample Separation: Centrifuge or filter the samples to separate the supernatant from the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated HPLC-UV method.

| Solvent/Medium | Predicted Solubility | Rationale |

| 0.1 M HCl (aq) | High | Forms a soluble hydrochloride salt (protonated amine). |

| Water (pH ~7) | Low | Zwitterionic form with low net charge, limited by hydrophobic ring. |

| 0.1 M NaOH (aq) | High | Forms a soluble sodium carboxylate salt. |

| Methanol | Moderate | Polar protic solvent can interact with both polar groups. |

| Dichloromethane | Very Low | Nonpolar solvent cannot effectively solvate the charged/polar groups. |

Ionization and Spectroscopic Properties

Acid-Base Dissociation Constants (pKa)

Expertise & Experience: The pKa values of the carboxylic acid (pKa₁) and the amino group (pKa₂) are fundamental properties. They determine the charge of the molecule at any given pH and are used to calculate the isoelectric point (pI ≈ (pKa₁ + pKa₂)/2). This information is critical for predicting behavior in biological systems, designing salt formation studies, and developing analytical methods like ion-exchange chromatography or capillary electrophoresis. Based on similar structures, pKa₁ is expected to be around 3-4, and pKa₂ is expected to be around 9-10.

Trustworthiness: Potentiometric titration is a robust and direct method for pKa determination. The titration curve provides a self-validating visual record of the ionization events. The inflection points on the curve correspond to the equivalence points, and the half-equivalence points correspond to the pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low. An ionic strength adjuster (e.g., KCl) is added to maintain constant activity.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode. Record pH as a function of the volume of titrant added.

-

Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of HCl.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa values are determined from the half-equivalence points of the resulting titration curve. Specialized software can be used to calculate the derivatives of the curve to precisely identify endpoints and pKa values.

Caption: Ionization states at different pH ranges.

Spectroscopic Profile

Expertise & Experience: A full spectroscopic profile is the definitive fingerprint of the molecule, used for absolute structural confirmation and routine quality control.

-

¹H NMR: Will confirm the connectivity of all protons. Expect signals for the three aromatic protons (a complex pattern), the two methoxy groups (singlets ~3.8-3.9 ppm), the benzylic proton (a multiplet), the methylene protons (diastereotopic, showing complex splitting), and exchangeable protons for the amine and carboxylic acid.

-

¹³C NMR: Will show 11 distinct carbon signals corresponding to the molecular formula, confirming the presence of all functional groups.

-

UV-Vis Spectroscopy: The 3,4-dimethoxyphenyl ring acts as a chromophore, making the compound detectable by UV spectroscopy. Aromatic amino acids typically absorb light in the UV range.[5][6] The presence of the aromatic ring should result in a characteristic absorption maximum (λmax) around 280 nm, which is invaluable for quantification via HPLC-UV.[5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a prominent molecular ion peak at m/z 226.11 ([M+H]⁺), confirming the molecular weight. Fragmentation patterns can provide further structural information.

Experimental Protocol: Acquiring a Full Spectroscopic Profile

-

NMR: Dissolve ~10 mg of the compound in a suitable deuterated solvent (e.g., D₂O with DCl or NaOD to aid solubility, or DMSO-d₆). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

UV-Vis: Prepare a dilute solution of the compound in methanol or an appropriate buffer. Scan from 200-400 nm to determine the λmax. Create a calibration curve to establish the molar absorptivity (ε).

-

MS: Prepare a dilute solution (~1 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into an ESI-MS system to obtain a high-resolution mass spectrum.

Pharmaceutical Development Properties

For drug development professionals, stability and hygroscopicity are non-negotiable parameters that influence shelf-life, storage, and formulation.

Chemical Stability and Forced Degradation

Expertise & Experience: Stability testing determines the intrinsic stability of the molecule and helps identify potential degradation products.[7] Forced degradation studies intentionally stress the compound under harsh conditions (acid, base, oxidation, heat, light) to predict its degradation pathways.[8] This is a regulatory requirement and is essential for developing a stability-indicating analytical method.

Trustworthiness: A stability-indicating method is one that can separate the intact drug from all its potential degradation products. The forced degradation study is the system used to validate this. By exposing the drug to these stresses, we ensure that if degradation occurs on long-term storage, our analytical method will detect it.

Experimental Protocol: Overview of a Forced Degradation Study

-

Acid/Base Hydrolysis: Incubate solutions of the compound in 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C) for a defined period.

-

Oxidation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to controlled UV/Vis light as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, alongside a control, by a high-resolution HPLC-UV/MS method to separate and identify any degradants.

Caption: Forced degradation study workflow.

Hygroscopicity

Expertise & Experience: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[] Significant moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation (e.g., hydrolysis), impacting manufacturability, stability, and shelf-life.[10][11]

Trustworthiness: Dynamic Vapor Sorption (DVS) is the state-of-the-art method for hygroscopicity assessment. It provides a continuous, quantitative measure of moisture sorption and desorption as a function of relative humidity (RH), which is far superior to the static, single-point methods described in some pharmacopeias.[11] The resulting sorption/desorption isotherm can reveal hysteresis, which may indicate irreversible changes to the solid form.

Experimental Protocol: Hygroscopicity Assessment by DVS

-

Sample Preparation: Place a small amount of the sample (5-10 mg) onto the DVS microbalance.

-

Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the initial dry mass.

-

Sorption Cycle: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH), allowing the sample weight to equilibrate at each step.

-

Desorption Cycle: Decrease the RH in the same stepwise manner back to 0% RH.

-

Data Analysis: Plot the percentage change in mass versus RH. Classify the material's hygroscopicity based on the percentage of moisture uptake at a defined RH (e.g., 80% RH).

Conclusion

The are a direct consequence of its unique molecular structure. Its amphoteric nature, governed by its pKa values, dictates its pH-dependent solubility. Its thermal and solid-state characteristics, including melting point and hygroscopicity, are critical for its handling, storage, and formulation. A comprehensive spectroscopic profile (NMR, MS, UV) serves as its definitive fingerprint for identification and quality control. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly characterize this important building block, ensuring the generation of high-quality, reliable data essential for advancing pharmaceutical research and development.

References

-

PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link]

-

University of Montana. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved January 26, 2026, from [Link]

-

Roșca, S. I., et al. (2008). 13C- and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate. Retrieved January 26, 2026, from [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved January 26, 2026, from [Link]

-

Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved January 26, 2026, from [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids. Retrieved January 26, 2026, from [Link]

-

California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 26, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved January 26, 2026, from [Link]

-

SGS Belgium. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved January 26, 2026, from [Link]

-

Roy, I., et al. (2021). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. PubMed Central. Retrieved January 26, 2026, from [Link]

-

PubChemLite. (n.d.). Fmoc-(s)-3-amino-3-(4-methoxy-phenyl)-propionic acid. Retrieved January 26, 2026, from [Link]

-

Allada, R., et al. (2016). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Retrieved January 26, 2026, from [Link]

-

Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence. Retrieved January 26, 2026, from [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA. Retrieved January 26, 2026, from [Link]

-

AZoM. (n.d.). UV Vis Absorbance in Proteins. Retrieved January 26, 2026, from [Link]

-

LibreTexts Chemistry. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 26, 2026, from [Link]

-

University of Central Arkansas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. Retrieved January 26, 2026, from [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved January 26, 2026, from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products. Retrieved January 26, 2026, from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved January 26, 2026, from [Link]

-

Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Retrieved January 26, 2026, from [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. Retrieved January 26, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID | 55-59-4 [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. azom.com [azom.com]

- 7. japsonline.com [japsonline.com]

- 8. Pharmaceutical Stability Testing and Storage | SGS Belgium [sgs.com]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

An In-Depth Technical Guide to the Presumed Mechanism of Action of (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Elucidating the Pharmacological Profile of a Novel GABAergic Agent

(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a structurally distinct amino acid derivative with significant potential in the field of neuropharmacology. While direct and extensive research on this specific molecule is emerging, its structural analogy to well-characterized neuroactive compounds, such as baclofen and phenibut, provides a strong foundation for predicting its mechanism of action. This guide synthesizes the current understanding of related compounds to propose a detailed hypothesis for the mechanism of action of (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, outlines the experimental methodologies required for its validation, and discusses its potential therapeutic implications.

Structural Analogy and a Postulated Primary Target: The GABA-B Receptor

The molecular architecture of (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, featuring a γ-aminobutyric acid (GABA) backbone with a phenyl ring at the β-position, strongly suggests its interaction with the GABAergic system. Specifically, it is classified as a β-aryl-GABA analogue. This structural motif is shared with established GABA-B receptor agonists like baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA).[1]

The primary hypothesized mechanism of action for (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is its function as a selective agonist at the GABA-B receptor.

The GABA-B Receptor: A Key Modulator of Neuronal Excitability

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[2] Unlike the ionotropic GABA-A receptors, which are fast-acting chloride channels, GABA-B receptors modulate neuronal activity through second messenger systems.

Activation of GABA-B receptors leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Activation of inwardly rectifying potassium (K+) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

Inhibition of voltage-gated calcium (Ca2+) channels: This suppresses the influx of calcium into the presynaptic terminal, thereby reducing the release of neurotransmitters.

The overall effect of GABA-B receptor activation is a dampening of neuronal excitability, which is crucial for maintaining the balance of excitation and inhibition in the brain.

The Modulatory Influence of the 3,4-Dimethoxy-Phenyl Moiety

The key structural distinction of the molecule is the presence of a 3,4-dimethoxy-phenyl group. This substitution is anticipated to significantly influence its pharmacological profile compared to its non-methoxylated or mono-substituted counterparts. The electronic and steric properties of the methoxy groups can affect:

-

Binding Affinity and Potency: The electron-donating nature of the methoxy groups may enhance the binding affinity of the molecule for the GABA-B receptor, potentially leading to higher potency than phenibut.

-

Selectivity: The substitution pattern on the phenyl ring can influence the selectivity for the GABA-B receptor over other potential targets.

-

Pharmacokinetics: The lipophilicity conferred by the methoxy groups could enhance the molecule's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.

Potential Secondary Mechanism of Action: Modulation of Voltage-Gated Calcium Channels

Recent research has revealed that some β-phenyl-GABA analogues, notably phenibut, also exhibit activity as inhibitors of α2δ subunit-containing voltage-gated calcium channels.[3] This mechanism is shared with drugs like gabapentin and pregabalin. Therefore, it is plausible that (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid may also possess this secondary mechanism of action, which would contribute to its overall pharmacological effect, particularly in the context of neuropathic pain and anxiety.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized primary signaling pathway for (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid upon binding to the GABA-B receptor.

Caption: Hypothesized GABA-B receptor-mediated signaling cascade.

Experimental Validation of the Mechanism of Action

A rigorous and systematic approach is necessary to empirically validate the hypothesized mechanism of action. The following experimental protocols are fundamental in this endeavor.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing recombinant human GABA-B receptors (both GB1 and GB2 subunits) or from rodent brain tissue.

-

Competition Binding: Incubate the membranes with a known radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) in the presence of increasing concentrations of the unlabeled test compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibitory constant (Ki), which is a measure of the compound's binding affinity.

Self-Validation: The inclusion of known GABA-B agonists (e.g., baclofen) and antagonists (e.g., saclofen) as positive and negative controls, respectively, will validate the assay's performance.

[35S]GTPγS Binding Assay

Objective: To determine the functional activity of the compound as an agonist at the GABA-B receptor by measuring G-protein activation.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, use membranes from cells expressing GABA-B receptors or from brain tissue.

-

Incubation: Incubate the membranes with the test compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Immunoprecipitation and Scintillation Counting: If an agonist binds to the receptor and activates the G-protein, the [35S]GTPγS will bind to the α-subunit. The activated G-proteins can be immunoprecipitated, and the bound radioactivity is quantified.

-

Data Analysis: The concentration-response curve is used to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) of the compound.

Self-Validation: A known GABA-B agonist will be used as a positive control to establish the maximal response of the system.

Electrophysiological Studies

Objective: To investigate the effect of the compound on neuronal activity, specifically on potassium and calcium currents mediated by GABA-B receptors.

Methodology:

-

Cell Preparation: Use cultured neurons or brain slices.

-

Patch-Clamp Recording: Utilize whole-cell patch-clamp electrophysiology to record ion channel activity.

-

Drug Application: Apply the test compound to the bath and measure changes in inwardly rectifying potassium currents or inhibition of voltage-gated calcium currents.

-

Data Analysis: Analyze the changes in current amplitude and kinetics to determine the effect of the compound on ion channel function.

Self-Validation: The effects of the compound should be reversible upon washout and blocked by a selective GABA-B receptor antagonist.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the expected quantitative data from the aforementioned experiments, based on the compound's structural similarity to other GABA-B agonists.

| Parameter | Assay | Expected Value | Rationale |

| Ki (nM) | Radioligand Binding | 10 - 100 | The dimethoxy substitution may enhance binding affinity compared to phenibut. |

| EC50 (nM) | [35S]GTPγS Binding | 50 - 500 | Reflects the concentration required for functional G-protein activation. |

| Emax (%) | [35S]GTPγS Binding | 80 - 100 | Expected to be a full or near-full agonist at the GABA-B receptor. |

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments to characterize the mechanism of action.

Caption: A logical workflow for the experimental validation of the mechanism of action.

Concluding Remarks and Future Directions

(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid represents a promising scaffold for the development of novel CNS therapeutics. Based on its structural similarity to known GABA-B receptor agonists, its primary mechanism of action is hypothesized to be the activation of GABA-B receptors, leading to a reduction in neuronal excitability. The presence of the 3,4-dimethoxy-phenyl moiety is expected to modulate its potency, selectivity, and pharmacokinetic properties.

The experimental framework outlined in this guide provides a clear path to rigorously test this hypothesis and fully elucidate the compound's pharmacological profile. Future research should also focus on in vivo studies to correlate the in vitro findings with behavioral outcomes, such as anxiolytic, muscle relaxant, and nootropic effects. A thorough understanding of its mechanism of action is paramount for its potential translation into a clinically valuable therapeutic agent.

References

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

-

NCBI Bookshelf. GABA Receptor Physiology and Pharmacology. [Link]

-

PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]

-

PubMed Central. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. [Link]

-

PubMed. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline. [Link]

-

PubMed. GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. [Link]

-

Reddit. Pharmacology of F-Phenibut compared to Baclofen and Phenibut. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic Acid

Introduction: The Strategic Value of a Chiral β-Amino Acid Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and metabolic stability is paramount. (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, a non-proteinogenic β-amino acid, represents a compelling starting point for the development of next-generation therapeutics. Its defining features—a chiral center, a β-amino acid backbone, and a dimethoxy-substituted phenyl ring—provide a unique combination of properties that can be strategically exploited in several key research domains.

The β-amino acid structure inherently confers resistance to enzymatic degradation by peptidases, a critical advantage for enhancing the in vivo half-life of peptide-based drug candidates. Furthermore, the stereochemistry of the (S)-enantiomer allows for specific, high-affinity interactions with chiral biological targets such as receptors and enzymes. The 3,4-dimethoxy-phenyl moiety, a common feature in numerous neuropharmacologically active compounds, suggests a predisposition for central nervous system (CNS) activity and provides a handle for further structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.

This technical guide will provide an in-depth exploration of the most promising research applications for (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, complete with detailed experimental protocols and the scientific rationale underpinning each proposed avenue of investigation.

I. Neuropharmacology: Probing the GABAergic System

The structural analogy between β-amino acids and γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, is a cornerstone of their neuropharmacological potential.[1] Derivatives of 3-amino-3-arylpropionic acid have been investigated for their CNS activity, suggesting that (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a prime candidate for modulating GABAergic neurotransmission.[2] Dysregulation of the GABA system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

A. Proposed Mechanism of Action: GABA Receptor Modulation

We hypothesize that (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid may act as a direct agonist, antagonist, or allosteric modulator of GABA receptors, particularly the GABA-A receptor subtype.[3] The dimethoxy-phenyl group could facilitate binding to specific subunits of the GABA-A receptor complex, influencing the influx of chloride ions and thereby modulating neuronal excitability.

Diagram 1: Hypothesized GABA-A Receptor Modulation

Caption: Hypothesized binding of the compound to the GABA-A receptor, enhancing inhibitory neurotransmission.

B. Experimental Workflow: Assessing GABA-A Receptor Binding

To validate this hypothesis, a competitive radioligand binding assay can be employed to determine the affinity of (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid for the GABA-A receptor.

Diagram 2: GABA-A Receptor Binding Assay Workflow

Caption: Workflow for determining the binding affinity of the test compound to GABA-A receptors.

C. Detailed Protocol: GABA-A Receptor Binding Assay[4][5]

-

Membrane Preparation:

-

Homogenize whole rodent brains (minus cerebellum) in ice-cold 0.32 M sucrose buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times to wash the membranes.

-

Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of synaptic membrane preparation (final concentration ~100-200 µg protein).

-

50 µL of [3H]Muscimol (a potent GABA-A agonist) at a final concentration of 1-2 nM.

-

50 µL of (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid at concentrations ranging from 1 nM to 100 µM.

-

For determination of non-specific binding, use 1 mM GABA in place of the test compound.

-

-

Incubate the plate for 60 minutes on ice.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

-

Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description | Example Value |

| IC50 | Concentration for 50% inhibition of radioligand binding | 5.2 µM |

| Ki | Inhibitory constant, a measure of binding affinity | 2.8 µM |

II. Peptidomimetics: Engineering for Enhanced Stability and Potency

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to overcome the inherent limitations of native peptides as drugs, such as poor metabolic stability and low bioavailability.[4] The β-amino acid structure of (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid makes it an ideal building block for creating β-peptides or mixed α/β-peptides with novel secondary structures and enhanced resistance to proteolysis.

A. Rationale: Creating Protease-Resistant Analogs

By replacing a native α-amino acid with our topic compound, the resulting peptide bond is no longer a substrate for common proteases. This can dramatically increase the peptide's half-life in vivo. Furthermore, the unique conformational constraints imposed by the β-amino acid can lead to novel secondary structures (e.g., helices, sheets) that may exhibit enhanced binding affinity or altered selectivity for their biological targets.

Diagram 3: Logic of Enhanced Peptide Stability

Caption: Comparison of protease susceptibility between native α-peptides and modified β-peptides.

B. Experimental Workflow: Solid-Phase Synthesis of a Modified Peptide

Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid. The primary modification is the use of an N-terminally protected (e.g., Fmoc) version of the β-amino acid.

Diagram 4: SPPS Workflow for β-Amino Acid Incorporation

Caption: Step-by-step workflow for solid-phase peptide synthesis incorporating a β-amino acid.

C. Detailed Protocol: Fmoc-SPPS of a β-Peptide Analog

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid) in DMF.

-

Add coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Repeat: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: After the final coupling and deprotection step, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.

| Reagent/Step | Purpose | Typical Conditions |

| Fmoc-AA | Protected amino acid building block | 3-5 equivalents |

| HBTU/DIPEA | Coupling/activation reagents | 3-5 equivalents |

| Piperidine/DMF | Fmoc deprotection | 20% solution, 2 x 10 min |

| TFA Cocktail | Cleavage from resin | 95% TFA, 2-3 hours |

| RP-HPLC | Purification | C18 column, Acetonitrile/Water gradient |

III. Additional Screening Opportunities: Anticancer and Antimicrobial Activity

While the primary hypothesized applications lie in neuropharmacology and peptidomimetics, the structural motifs of (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid warrant broader pharmacological screening. The field of β-amino acid derivatives has yielded compounds with significant anticancer and antimicrobial properties.[5][6] The lipophilic aryl group combined with the polar amino and carboxylic acid functions creates an amphipathic character that can be conducive to membrane interaction, a common mechanism for both antimicrobial and some anticancer agents.

A logical next step would be to subject the compound to a panel of high-throughput screens to identify any unexpected biological activities.

-

Anticancer Screening: The NCI-60 human tumor cell line screen is a well-established platform for identifying novel anticancer agents.

-

Antimicrobial Screening: The compound should be tested against a panel of clinically relevant bacteria (e.g., the ESKAPE pathogens) and fungi to determine its minimum inhibitory concentration (MIC).

Conclusion

(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a molecule of significant strategic interest for drug discovery and development. Its inherent properties as a chiral β-amino acid, coupled with a neuropharmacologically relevant substituent, position it as a highly promising scaffold. The most immediate and compelling research applications lie in the exploration of its potential as a GABA receptor modulator for CNS disorders and as a building block for creating metabolically stable and potent peptidomimetics. The detailed protocols provided in this guide offer a clear and actionable framework for researchers to begin unlocking the full therapeutic potential of this versatile compound. Further broad-based screening may yet reveal additional, unanticipated biological activities, underscoring the value of this unique chemical entity.

References

-

[Receptor agonists as perspective neuroprotective agents]. PubMed. [Link]

-

Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. PMC - NIH. [Link]

-

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182. PubChem. [Link]

-

Synthesis and preliminary behavioural evaluation in mice of new 3-aryl-3-pyrrol-1-ylpropanamides, analogues of FGIN-1–27 and FGIN-1–43. Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]

-

GABA. PDSP. [Link]

-

Anticancer activity of small amphipathic β²,²-amino acid derivatives. PubMed. [Link]

- US20230151074A1 - Modulators of g-protein coupled receptors.

-

Organophotoredox-Catalyzed Synthesis of Unnatural α/β Amino Acids and Peptides via Deaminative Three-Component Coupling. Organic Letters - ACS Publications. [Link]

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

-

The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. MDPI. [Link]

-

Characterization of GABA Receptors. PMC - PubMed Central. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. MDPI. [Link]

-

Rational Design and Synthesis of PAmino Acid Analogues as Antiepileptogenic Agents. Bibliothèque et Archives Canada. [Link]

-

Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Autoradiographic 3H-Gaboxadol Receptor Binding Protocol. InaNeuro. [Link]

-

Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]

-

GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

-

Researches on Pyrimidines. CXLIX. The Synthesis of Aryl Substituted Dihydrouracils and their Conversion to Uracil Derivatives1. Journal of the American Chemical Society. [Link]

-

GABA Receptor Positive Allosteric Modulators. StatPearls - NCBI Bookshelf. [Link]

-

GBACS - Overview: Gamma-Amino Butyric Acid Type A (GABA-A) Receptor Antibody, Cell-Binding Assay, Serum. Mayo Clinic Laboratories. [Link]

-

Microperfusion of 3-MPA into the brain augments GABA. PMC - PubMed Central. [Link]

-

Synthesis of Novel N-Substituted β-Amino Acid Derivatives Bearing 2-Hydroxyphenyl Moieties as Promising Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. bioRxiv. [Link]

Sources

- 1. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. [Receptor agonists as perspective neuroprotective agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel N-Substituted β-Amino Acid Derivatives Bearing 2-Hydroxyphenyl Moieties as Promising Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens | bioRxiv [biorxiv.org]

An In-Depth Technical Guide to the Biological Activity of (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel β-Amino Acid Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential to modulate complex biological systems is paramount. (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, a chiral β-amino acid derivative, represents one such molecule of interest. While direct and extensive biological activity data for this specific compound is not yet prevalent in publicly accessible literature, its structural characteristics, particularly the presence of the dimethoxyphenyl moiety, suggest a compelling case for its investigation as a potential neuroactive agent. This guide, therefore, serves as a comprehensive roadmap for the scientific community, outlining the theoretical framework for its potential biological activities and providing a detailed, practical guide to its experimental evaluation. By synthesizing insights from structurally related compounds and established pharmacological testing paradigms, we aim to empower researchers to unlock the therapeutic potential of this promising molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is the foundation of its biological evaluation. (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a white to off-white solid with a molecular weight of 225.24 g/mol [1]. Its chemical structure is characterized by a propionic acid backbone with an amino group at the β-position and a 3,4-dimethoxyphenyl substituent at the chiral center.

| Property | Value | Source |

| Molecular Formula | C11H15NO4 | PubChem[1] |

| Molecular Weight | 225.24 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | 254-257 °C (decomposes) | ChemicalBook[2] |

The synthesis of (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid can be achieved through various established methods for the asymmetric synthesis of β-amino acids. A common approach involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. While specific synthesis protocols for this exact molecule are not detailed in the readily available literature, general methods for the synthesis of related β-aryl-β-amino acids can be adapted[3].

Hypothesized Biological Activities and Mechanisms of Action

The scientific rationale for investigating the biological activity of (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid stems from the known pharmacological effects of structurally analogous compounds. The presence of the dimethoxyphenyl group is a key feature in many neuroactive molecules. Based on this, we can hypothesize several potential biological activities.

Potential Neuroprotective Effects

Hypothesis: (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid may exhibit neuroprotective properties by mitigating oxidative stress and inhibiting excitotoxicity.

Rationale: Structurally similar phenolic acid derivatives have demonstrated neuroprotective effects. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of polyphenols, has been shown to inhibit the aggregation of amyloid-β peptide in vitro, a key pathological hallmark of Alzheimer's disease[4]. The antioxidant properties of phenolic compounds are well-documented and contribute to their neuroprotective potential. The dimethoxy-phenyl moiety in our target compound could potentially confer similar antioxidant and anti-inflammatory properties.

Proposed Mechanism of Action: The neuroprotective effects could be mediated through several pathways:

-

Scavenging of Reactive Oxygen Species (ROS): The phenyl ring with its methoxy substituents may act as an electron donor, neutralizing harmful free radicals.

-

Modulation of Pro-survival Signaling Pathways: The compound might activate intracellular signaling cascades that promote neuronal survival, such as the PI3K/Akt pathway.

-

Inhibition of Apoptotic Pathways: It could potentially inhibit the activation of caspases and other key effectors of apoptosis.

Potential Antidepressant and Anxiolytic Effects

Hypothesis: (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid may possess antidepressant and anxiolytic properties through modulation of monoaminergic systems.

Rationale: The core structure of the compound is a β-phenyl-β-alanine analog. Phenylalanine itself is a precursor to the neurotransmitters norepinephrine and dopamine, and its derivatives have been investigated for their antidepressant potential[5]. Furthermore, other β-amino acid derivatives have been explored for their anxiolytic properties, with some acting on the GABAergic system[6]. The dimethoxy substitutions on the phenyl ring are also found in several psychoactive compounds, suggesting a potential for interaction with CNS receptors.

Proposed Mechanism of Action:

-

Modulation of Neurotransmitter Levels: The compound might influence the synthesis, release, or reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

-

Receptor Binding: It could act as a ligand for specific neurotransmitter receptors, such as serotonin or dopamine receptors, either as an agonist or antagonist.

-

Enzyme Inhibition: It may inhibit enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO).

A Practical Guide to the Experimental Evaluation of Biological Activity

To empirically validate the hypothesized biological activities, a systematic experimental approach is necessary. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Neuroprotection Assays

These assays are crucial for the initial screening of neuroprotective potential and for elucidating the mechanism of action at a cellular level.

Experimental Workflow:

Protocol: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

-

-

Compound Treatment:

-

Prepare stock solutions of (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid in a suitable solvent (e.g., DMSO, sterile water) and further dilute in culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM).

-

Pre-treat the cells with the compound for 2 hours.

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding hydrogen peroxide (H2O2) to the culture medium at a final concentration of 200 µM.

-

Incubate the cells for 24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection for each concentration of the compound compared to the H2O2-treated group.

-

Determine the EC50 value (the concentration of the compound that provides 50% neuroprotection).

-

In Vivo Antidepressant Activity Assays

Animal models are indispensable for evaluating the potential antidepressant effects of a compound in a whole-organism context.

Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant activity[5][7].

-

Animals:

-

Use male Swiss mice (20-25 g). House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

-

Drug Administration:

-

Administer (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid intraperitoneally (i.p.) at various doses (e.g., 10, 25, 50 mg/kg) 30 minutes before the test.

-

A control group receives the vehicle, and a positive control group receives a standard antidepressant like imipramine (15 mg/kg, i.p.).

-

-

Test Procedure:

-

Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) containing 15 cm of water at 23-25°C.

-

The total duration of the test is 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement, except for small movements necessary to keep the head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the treated groups and the control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

-

A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

In Vivo Anxiolytic Activity Assays

These models assess the potential of a compound to reduce anxiety-like behaviors in rodents.

Protocol: Elevated Plus Maze (EPM) Test in Mice

The EPM test is a widely used model to assess anxiolytic activity based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus:

-

The EPM consists of two open arms and two closed arms (enclosed by high walls) extending from a central platform, elevated 50 cm above the floor.

-

-

Animals and Drug Administration:

-

Follow the same animal housing and drug administration procedures as described for the FST.

-

-

Test Procedure:

-

Place each mouse on the central platform facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries.

-

An increase in these parameters is indicative of an anxiolytic-like effect.

-

Compare the data between groups using appropriate statistical tests.

-

Preliminary Pharmacokinetic Considerations

While no specific pharmacokinetic data for (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is currently available, it is a critical aspect of drug development. Preliminary in vitro and in vivo studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to investigate include its ability to cross the blood-brain barrier, its metabolic stability, and its half-life.

Conclusion and Future Directions

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a molecule with untapped potential. Its structural similarity to known neuroactive compounds provides a strong rationale for its investigation as a novel therapeutic agent for neurological and psychiatric disorders. This guide has laid out a theoretical framework for its potential biological activities and provided a practical, step-by-step approach for its experimental evaluation. The systematic application of the described in vitro and in vivo assays will be instrumental in elucidating the true pharmacological profile of this compound. Future research should focus on a comprehensive screening of its biological activities, followed by more in-depth mechanistic studies to identify its molecular targets. The journey from a promising chemical structure to a clinically effective therapeutic is long and challenging, but for (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, it is a journey worth embarking on.

References

-

PubMed. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]

-

PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

-

PMC. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

PMC. Involvement of GABAA Receptors in the Anxiolytic-Like Effect of Hydroxycitronellal. [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

PMC. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. [Link]

-

Hilaris Publisher. Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. [Link]

-

Clinician.com. Phenylalanine for the Treatment of Depression. [Link]

-

MDPI. Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. [Link]

-

ResearchGate. Using the rat forced swim test to assess antidepressant-like activity in rodents. [Link]

-

PubMed. [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. [Link]

-

PMC. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. [Link]

Sources

- 1. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]